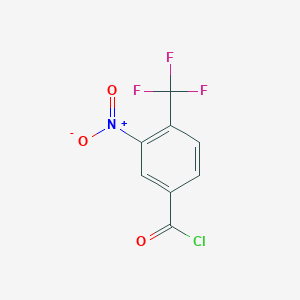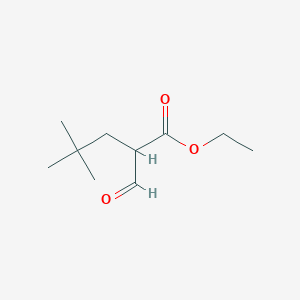
3-Nitro-4-(trifluoromethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoyl chloride moiety. This compound is typically an orange to brown liquid with a strong, irritating odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethyl)benzoyl chloride can be achieved through various methods. One common approach involves the nitration of 4-(trifluoromethyl)benzoyl chloride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-type coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or metal hydrides can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution: Products include substituted benzoyl derivatives.
Reduction: The major product is 3-amino-4-(trifluoromethyl)benzoyl chloride.
Coupling: Products include biaryl compounds with various functional groups.
Applications De Recherche Scientifique
3-Nitro-4-(trifluoromethyl)benzoyl chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Nitro-4-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and coupling reactions. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzoyl chloride moiety. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-3-(trifluoromethyl)benzoyl chloride: Similar in structure but with the nitro group at a different position.
4-(Trifluoromethyl)benzoyl chloride: Lacks the nitro group, making it less reactive in certain reactions
Uniqueness
3-Nitro-4-(trifluoromethyl)benzoyl chloride is unique due to the combined presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C8H3ClF3NO3 |
|---|---|
Poids moléculaire |
253.56 g/mol |
Nom IUPAC |
3-nitro-4-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-2-5(8(10,11)12)6(3-4)13(15)16/h1-3H |
Clé InChI |
HXZPWKICRNMTMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)




![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)







![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11721937.png)
